molecular formula C23H48N4O3 B12765580 Palmitamidobutyl guanidine acetate CAS No. 499222-93-4

Palmitamidobutyl guanidine acetate

Cat. No.: B12765580
CAS No.: 499222-93-4
M. Wt: 428.7 g/mol
InChI Key: HSRSAYBZLVMQOD-UHFFFAOYSA-N
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Description

Palmitamidobutyl guanidine acetate (synonyms: N-(4-Diaminomethyleneaminobutyl)-C16-alkanamide acetate) is a cationic surfactant with molecular formulas ranging from C₂₁H₄₄N₄O₃ to C₂₃H₄₈N₄O₃ and molecular weights between 400.60–428.65 . Structurally, it features a C16 alkanamide chain linked to a guanidine group via a butyl spacer, with an acetate counterion.

Properties

CAS No.

499222-93-4

Molecular Formula

C23H48N4O3

Molecular Weight

428.7 g/mol

IUPAC Name

acetic acid;N-[4-(diaminomethylideneamino)butyl]hexadecanamide

InChI

InChI=1S/C21H44N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(26)24-18-15-16-19-25-21(22)23;1-2(3)4/h2-19H2,1H3,(H,24,26)(H4,22,23,25);1H3,(H,3,4)

InChI Key

HSRSAYBZLVMQOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCN=C(N)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitamidobutyl guanidine acetate typically involves the reaction of palmitic acid with butylamine to form palmitamidobutylamine. This intermediate is then reacted with guanidine and acetic acid to yield the final product. The reaction conditions often include the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through processes such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Palmitamidobutyl guanidine acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of functionalized compounds .

Comparison with Similar Compounds

Key Properties:

  • Physical State : Solid, water-soluble, and flammable.
  • Functionality : Exhibits antistatic, emulsifying, dispersing, and preservative properties.
  • Applications : Widely used in personal care products (e.g., conditioners, emulsifying stabilizers) and industrial formulations (e.g., lubricants, corrosion inhibitors) .
  • Safety : May cause skin/eye irritation; releases CO/CO₂ upon combustion.
  • Eco-Profile : Biodegradable but requires caution to prevent aquatic contamination .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Applications
Palmitamidobutyl guanidine acetate C₂₁–₂₃H₄₄–₄₈N₄O₃ 400.60–428.65 C16 alkanamide, guanidine, acetate Surfactant, preservative, lubricant
Myristamidobutyl guanidine acetate C₁₉–₂₁H₄₀–₄₄N₄O₃ ~372–400 C14 alkanamide, guanidine, acetate Similar to C16 variant; milder skin tolerance
Guanidine nitrate CH₆N₃·HNO₃ 122.08 Guanidine, nitrate Explosives, disinfectants, oxidizers
Guanidine chloride CH₆N₃·HCl 95.53 Guanidine, chloride Protein denaturant, neurologic therapies

Key Observations :

  • Chain Length : Myristamidobutyl (C14) vs. Palmitamidobutyl (C16) alters solubility and skin interaction .
  • Counterion : Acetate (mild) vs. nitrate (oxidizing) or chloride (denaturing) dictates reactivity and applications .

Toxicological Profiles

Table 2: Acute Toxicity and Ecotoxicity

Compound Oral LD₅₀ (Rodents) Dermal Irritation Ecotoxicity (Daphnia magna EC₅₀)
This compound Not reported Moderate irritation Not reported; biodegradable
Guanidine nitrate 1,029–1,105 mg/kg Minor irritation (rabbits) 70.2 mg/L (48-hour)
Guanidine chloride 475 mg/kg (rats) Severe irritation Not reported

Key Observations :

  • This compound’s biodegradability reduces long-term environmental risks compared to guanidine nitrate, which shows higher aquatic toxicity .
  • Guanidine chloride’s lower LD₅₀ highlights its greater acute toxicity relative to other salts .

Environmental and Industrial Performance

Table 3: Environmental Impact and Stability

Compound Biodegradability Flammability Oxidizing Potential
This compound High Yes Low
Guanidine nitrate Low High Extreme
Guanidine chloride Moderate Low Low

Key Observations :

  • This compound’s stability and low oxidizability make it suitable for consumer products, whereas guanidine nitrate’s explosive nature limits it to industrial uses .

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